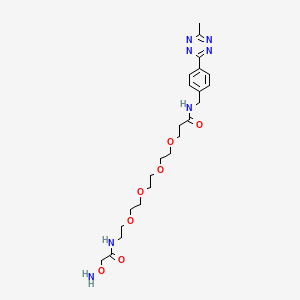

Methyltetrazine-PEG4-oxyamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H35N7O7 |

|---|---|

Molecular Weight |

521.6 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |

InChI |

InChI=1S/C23H35N7O7/c1-18-27-29-23(30-28-18)20-4-2-19(3-5-20)16-26-21(31)6-8-33-10-12-35-14-15-36-13-11-34-9-7-25-22(32)17-37-24/h2-5H,6-17,24H2,1H3,(H,25,32)(H,26,31) |

InChI Key |

LYZRMZWAUIHOIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)CON |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Methyltetrazine-PEG4-oxyamine: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyltetrazine-PEG4-oxyamine is a cutting-edge heterobifunctional linker designed for the precise and efficient construction of complex bioconjugates. This guide provides a comprehensive technical overview of its core attributes, including its chemical properties, dual-mode reactivity, and applications in drug development, particularly in the synthesis of antibody-drug conjugates (ADCs). Detailed experimental protocols and quantitative data are presented to enable researchers to effectively integrate this versatile tool into their workflows. The linker's unique architecture, featuring a methyltetrazine moiety for bioorthogonal click chemistry and an oxyamine group for selective carbonyl ligation, offers a powerful strategy for creating stable and well-defined bioconjugates.

Core Principles and Chemical Properties

This compound is comprised of three key components: a highly reactive methyltetrazine group, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer, and a terminal oxyamine functional group.[1] This trifecta of functionalities provides a robust platform for two distinct and orthogonal conjugation strategies.

The methyltetrazine moiety participates in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO).[2][3] This "click chemistry" reaction is characterized by its exceptionally fast kinetics and high specificity, proceeding rapidly under physiological conditions without the need for a catalyst.[3][4] The methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines.[5]

The oxyamine group allows for the chemoselective formation of a stable oxime bond with molecules containing an aldehyde or ketone group.[1] This reaction is highly specific and is a cornerstone of bioconjugation, enabling the precise linkage of payloads or other molecules to engineered carbonyl sites on biomolecules.[6]

The PEG4 spacer is a hydrophilic linker that improves the aqueous solubility of the molecule and the resulting bioconjugate, reducing the potential for aggregation.[1][3] It also provides spatial separation between the conjugated molecules, which can help to preserve their native conformation and function.[7]

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C23H35N7O7 | [8] |

| Molecular Weight | 521.58 g/mol | [8] |

| Appearance | Red oil | [4] |

| Purity | >95% (typically determined by HPLC) | [4] |

| Solubility | Soluble in MeOH, DMF, and DMSO | [4] |

| Storage Conditions | Store at -20°C, desiccated for long-term stability. | [4] |

Reaction Mechanisms and Kinetics

This compound enables a two-step, orthogonal bioconjugation strategy. This allows for the separate preparation and purification of the two components to be linked before their final conjugation.

Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition

The reaction between the methyltetrazine group and a trans-cyclooctene (TCO) is a [4+2] cycloaddition that is extremely rapid and bioorthogonal, meaning it does not interfere with native biological functional groups.[3] This reaction proceeds to form a stable dihydropyridazine (B8628806) linkage with the release of nitrogen gas.[4]

References

- 1. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 2. researchgate.net [researchgate.net]

- 3. Site-Specific Labeling of Proteins Using the Formylglycine-Generating Enzyme (FGE) | Springer Nature Experiments [experiments.springernature.com]

- 4. This compound | Tetrazine reagents- Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Glycan Oxidation-based Antibody-Drug Conjugate (ADC) Development - CD BioGlyco [bioglyco.com]

A Technical Guide to Methyltetrazine-PEG4-oxyamine: Mechanism and Applications in Bioorthogonal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyltetrazine-PEG4-oxyamine, a key heterobifunctional linker in the field of bioorthogonal chemistry. It details the core mechanism of action, presents quantitative data, outlines experimental protocols, and illustrates key processes through diagrams to support its application in research and drug development.

Core Mechanism of Action: The Inverse-Electron-Demand Diels-Alder Reaction

The primary mechanism of action for this compound is its participation in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction.[1][2] This bioorthogonal "click" reaction occurs between the methyltetrazine moiety (the diene) and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) derivative (the dienophile).[1][2][3]

The key characteristics of this reaction are:

-

Exceptional Speed: The IEDDA reaction between tetrazine and TCO is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.[4] This allows for efficient ligation even at low concentrations of reactants.[2][5][6]

-

High Selectivity and Bioorthogonality: The reaction is highly chemoselective, meaning the tetrazine and TCO groups react exclusively with each other without cross-reacting with other functional groups present in complex biological systems.[2][3]

-

Biocompatibility: The reaction proceeds rapidly under mild, physiological conditions (aqueous buffers, room temperature) and does not require cytotoxic catalysts like copper.[2][3][6]

-

Irreversibility: The initial [4+2] cycloaddition is followed by a retro-Diels-Alder reaction, which irreversibly releases nitrogen gas (N2). This step drives the reaction to completion, forming a stable dihydropyridazine (B8628806) product.[1][2]

The structure of this compound is designed for maximum utility:

-

Methyltetrazine: This moiety is responsible for the rapid and specific IEDDA reaction. The methyl group provides a balance of high reactivity and improved stability in aqueous solutions compared to other substituted tetrazines.[2][7]

-

PEG4 Spacer: The hydrophilic four-unit polyethylene (B3416737) glycol (PEG) spacer enhances the molecule's solubility in aqueous buffers and reduces steric hindrance during conjugation.[3][8]

-

Oxyamine Group: This terminal functional group (-ONH2) is used to conjugate the linker to other molecules, such as proteins, drugs, or imaging agents, that contain aldehyde or ketone groups, forming a stable oxime bond.[3][8]

Quantitative Data

The performance of this compound is defined by its reaction kinetics and stability. The following table summarizes key quantitative data from the literature.

| Parameter | Reactant Partner | Value | Conditions | Source |

| Second-Order Rate Constant (k₂) | trans-cyclooctene (TCO) | ~800 - 30,000 M⁻¹s⁻¹ | Aqueous Media | [2] |

| Second-Order Rate Constant (k₂) | TCO | ~1 - 1x10⁶ M⁻¹s⁻¹ | General Literature | [4][5] |

| Second-Order Rate Constant (k₂) | TCO | > 800 M⁻¹s⁻¹ | General Literature | [6][9] |

| Stability | Methyl-substituted tetrazines | Good stability | Aqueous Solutions | [2][7] |

Note: Reaction kinetics can vary depending on the specific TCO derivative, solvent, and temperature.

The IEDDA Reaction Pathway

The reaction proceeds through a defined cycloaddition and cycloreversion mechanism.

Experimental Protocols

This section provides detailed methodologies for common applications of this compound.

General Protocol for Oxime Ligation to an Aldehyde-Containing Protein

This protocol describes the conjugation of this compound to a protein that has been modified to present an aldehyde group (e.g., through periodate (B1199274) oxidation of a terminal glycan).

Materials:

-

Aldehyde-modified antibody/protein in a suitable buffer (e.g., PBS, pH 6.5-7.5).

-

This compound.

-

Anhydrous Dimethylsulfoxide (DMSO).

-

Reaction Buffer (e.g., PBS, pH ~7.0).

-

Desalting columns (e.g., PD-10) for purification.

Procedure:

-

Prepare Protein Solution: Adjust the concentration of the aldehyde-modified protein to 1-5 mg/mL in the reaction buffer.

-

Prepare Linker Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution.

-

Conjugation Reaction: Add a 20-50 molar excess of the this compound stock solution to the protein solution.

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification: Remove excess, unreacted linker from the conjugated protein using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance of the tetrazine (λₘₐₓ ≈ 520 nm) and the protein (λₘₐₓ = 280 nm).

Protocol for Pre-targeted Immuno-PET Imaging

This protocol outlines a typical workflow for in vivo pre-targeted imaging using a TCO-modified antibody and a tetrazine-linked radioligand.[10][11][12]

Materials:

-

TCO-modified antibody (e.g., huA33-TCO).[10]

-

Tetrazine-functionalized radioligand (e.g., ⁶⁴Cu-NOTA-tetrazine).[10]

-

Tumor-bearing animal model (e.g., mice with SW1222 xenografts).[10]

-

Sterile PBS for injection.

-

PET imaging system.

Procedure:

-

Antibody Administration (Pre-targeting): Administer the TCO-modified antibody intravenously (e.g., via tail vein injection) into the tumor-bearing animal.

-

Accumulation and Clearance: Allow the antibody-TCO conjugate to circulate for an extended period (e.g., 24-48 hours).[13] This allows for maximal accumulation at the tumor site and clearance of unbound antibody from the bloodstream.

-

Radioligand Administration: Inject the small-molecule tetrazine-radioligand intravenously. Due to its small size, it distributes rapidly throughout the body.

-

In Vivo Click Reaction: The tetrazine-radioligand rapidly reacts via the IEDDA mechanism with the TCO-antibody that has accumulated at the tumor site.

-

Clearance of Excess Radioligand: Unreacted tetrazine-radioligand is quickly cleared from the body through renal or fecal excretion.[10]

-

PET Imaging: Perform PET imaging at various time points (e.g., 4, 12, 24 hours) after radioligand injection to visualize tumor localization.[10][12] This method yields high tumor-to-background signal ratios and reduces the radiation dose to non-target tissues compared to directly labeled antibodies.[10][12]

Conclusion

This compound is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its core mechanism, the inverse-electron-demand Diels-Alder reaction, offers an unparalleled combination of speed, selectivity, and biocompatibility. This enables robust applications in areas ranging from cellular imaging to pre-targeted cancer therapy and diagnostics. The methodologies and data presented in this guide serve as a foundational resource for harnessing the potential of this advanced bioorthogonal linker.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. This compound | Tetrazine reagents- Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. The inverse electron-demand Diels-Alder reaction as a new methodology for the synthesis of 225Ac-labelled radioimmunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. This compound | AxisPharm [axispharm.com]

- 9. interchim.fr [interchim.fr]

- 10. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]

The Principle of Inverse Electron-Demand Diels-Alder (iEDDA) Reactions with Methyltetrazine-PEG4-oxyamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The inverse electron-demand Diels-Alder (iEDDA) reaction has rapidly emerged as a powerful tool in bioconjugation, valued for its exceptional speed, specificity, and biocompatibility.[1] This technical guide provides a comprehensive overview of the core principles of the iEDDA reaction, with a specific focus on the application of Methyltetrazine-PEG4-oxyamine, a heterobifunctional linker enabling elegant and efficient molecular conjugations.

Core Principles of the iEDDA Reaction

The iEDDA reaction is a type of [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile.[1] In the context of bioorthogonal chemistry, 1,2,4,5-tetrazines serve as the electron-poor diene component. Unlike conventional Diels-Alder reactions, the iEDDA reaction's kinetics are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[1]

The reaction proceeds through a concerted [4+2] cycloaddition, forming an unstable bicyclic intermediate. This is followed by an irreversible retro-Diels-Alder reaction that releases dinitrogen gas (N₂), driving the reaction to completion. The final product is a stable dihydropyridazine, which can subsequently be oxidized to a pyridazine.[1]

Several key factors influence the reactivity of the iEDDA reaction:

-

Electronics: The presence of electron-withdrawing groups on the tetrazine ring lowers its LUMO energy, accelerating the reaction. Conversely, electron-donating groups on the dienophile raise its HOMO energy, further increasing the reaction rate.[1][2]

-

Sterics: Steric hindrance on either the tetrazine or the dienophile can significantly decrease the reaction rate.[1]

-

Dienophile Strain: Ring strain in the dienophile, such as in trans-cyclooctenes (TCO), norbornenes, and cyclopropenes, raises the HOMO energy, leading to dramatically faster reaction rates.[3]

This compound: A Versatile Bifunctional Linker

This compound is a heterobifunctional linker designed for advanced bioconjugation applications.[4] Its structure comprises three key components:

-

Methyltetrazine: This moiety serves as the highly reactive diene for the iEDDA reaction. The methyl group provides increased stability compared to unsubstituted tetrazines.[5]

-

PEG4 Spacer: A four-unit polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility, reduces steric hindrance, and minimizes the potential for aggregation of the conjugated molecules.[3][4]

-

Oxyamine Group: This functional group reacts specifically with aldehydes and ketones to form stable oxime bonds, providing an orthogonal conjugation strategy to the iEDDA reaction.[4][6]

This dual functionality allows for sequential or simultaneous conjugations to different molecular targets, making it a valuable tool in the construction of complex biomolecular architectures, such as antibody-drug conjugates (ADCs) and targeted imaging agents.[4][6]

Quantitative Data: Reaction Kinetics

The choice of dienophile is critical for achieving the desired reaction kinetics in an iEDDA ligation. The following table summarizes the second-order rate constants for the reaction of various tetrazines with different dienophiles.

| Tetrazine Derivative | Dienophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (B1233481) | 9:1 MeOH/water | Not Specified | 2000 |

| Diphenyl-s-tetrazine | trans-cyclooctene | Not Specified | Not Specified | 1140 |

| 3-methyl-6-phenyl-1,2,4,5-tetrazine | trans-cyclooctenol | Not Specified | Not Specified | Monomeric adduct observed |

| 3,6-dipyridin-2-yl-1,2,4,5-tetrazine | Norbornene | Methanol | Not Specified | ~0.1-1 |

| Tetrazine-functionalized antibody | trans-cyclooctene-conjugated molecule | In vivo | Not Specified | (13 ± 0.08) × 10³ |

Experimental Protocols

Protocol 1: General Procedure for Bioconjugation via iEDDA Reaction

This protocol describes the general steps for conjugating a this compound linker to a biomolecule containing a trans-cyclooctene (TCO) group.

Materials:

-

TCO-modified biomolecule (e.g., protein, antibody) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Desalting column or size-exclusion chromatography system

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).

-

Ensure the TCO-modified biomolecule is in an appropriate reaction buffer at a known concentration.

-

-

iEDDA Ligation:

-

Add the desired molar excess of the this compound stock solution to the solution of the TCO-modified biomolecule. A 5- to 20-fold molar excess is a common starting point.

-

Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction progress can be monitored by analyzing the disappearance of the tetrazine's characteristic pink/red color or by analytical techniques such as HPLC.

-

-

Purification:

-

Remove excess, unreacted this compound using a desalting column or size-exclusion chromatography. Equilibrate the column with the desired storage buffer for the final conjugate.

-

-

Characterization:

-

Characterize the final conjugate using appropriate methods such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to confirm successful conjugation and determine the degree of labeling.

-

Protocol 2: General Procedure for Oxime Ligation

This protocol outlines the conjugation of the oxyamine group of this compound to a biomolecule containing an aldehyde or ketone group.

Materials:

-

Aldehyde or ketone-containing biomolecule

-

This compound

-

Coupling buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.0)

-

Aniline (B41778) (optional, as a catalyst)

-

Desalting column or dialysis equipment

Procedure:

-

Reagent Preparation:

-

Dissolve the aldehyde or ketone-containing biomolecule in the coupling buffer.

-

Dissolve this compound in the coupling buffer.

-

-

Oxime Ligation:

-

Add a 10- to 50-fold molar excess of this compound to the biomolecule solution.

-

If using a catalyst, add aniline to a final concentration of 10-100 mM.

-

Incubate the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by HPLC or other suitable analytical methods.

-

-

Purification:

-

Remove excess, unreacted linker and catalyst by desalting column chromatography or dialysis against a suitable buffer.

-

-

Characterization:

-

Analyze the purified conjugate by SDS-PAGE to observe the mass shift upon conjugation and by mass spectrometry to confirm the identity of the product.

-

Visualizations

Caption: The inverse electron-demand Diels-Alder (iEDDA) reaction mechanism.

Caption: Dual reactivity of this compound linker.

Caption: Workflow for pre-targeted drug delivery using iEDDA chemistry.

References

The Strategic Role of the PEG4 Spacer in Methyltetrazine-PEG4-oxyamine: A Technical Guide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of bioconjugation, the design and selection of linker molecules are of paramount importance to the efficacy and success of complex biologics such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and diagnostic agents. Among the vast array of available linkers, Methyltetrazine-PEG4-oxyamine has emerged as a versatile and powerful tool. This heterobifunctional linker uniquely combines two orthogonal reactive moieties: a methyltetrazine group for bioorthogonal "click chemistry" and an oxyamine group for selective reaction with carbonyls. Central to its functionality and widespread adoption is the discrete four-unit polyethylene (B3416737) glycol (PEG4) spacer. This in-depth technical guide elucidates the critical role of the PEG4 spacer, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their drug development endeavors.

Core Functions and Advantages of the PEG4 Spacer

The discrete PEG4 spacer is not merely a passive linker; it actively modulates the physicochemical and biological properties of the resulting bioconjugate. Its primary roles are multifaceted and synergistic, addressing key challenges in the development of sophisticated biomolecular constructs.[1]

Enhanced Hydrophilicity and Aqueous Solubility

A significant hurdle in the development of bioconjugates, particularly ADCs, is the inherent hydrophobicity of many potent cytotoxic payloads.[1] Poor aqueous solubility can lead to aggregation, diminishing therapeutic efficacy and potentially eliciting an immunogenic response.[1] The hydrophilic ethylene (B1197577) glycol repeats of the PEG4 spacer dramatically increase the overall water solubility of the conjugate, mitigating aggregation and improving handling and formulation.[1][2]

Reduction of Steric Hindrance

The defined length of the PEG4 spacer (approximately 1.4 nm) provides crucial spatial separation between the conjugated biomolecule and the payload or imaging agent.[1] This separation is vital for preserving the biological activity of proteins and antibodies by preventing the conjugated moiety from sterically hindering the binding site.[1] Furthermore, it ensures that the payload remains accessible to its target upon reaching the desired biological location.[1]

Improved Pharmacokinetics and Biocompatibility

The PEG4 spacer contributes to an improved pharmacokinetic profile of the bioconjugate. By increasing hydrophilicity and providing a hydration shell, PEGylation can reduce renal clearance, leading to a longer circulation half-life.[1] This extended systemic exposure can enhance the therapeutic window and improve the overall efficacy of the drug.[1]

Reduced Immunogenicity

The PEG component can form a protective hydration layer around the bioconjugate, which can mask immunogenic epitopes on the payload or the linker itself.[1] This "shielding" effect reduces the likelihood of an adverse immune response, a critical consideration in the development of therapeutic biologics.[1]

Quantitative Impact of the PEG4 Spacer

The inclusion and length of a PEG spacer have a quantifiable impact on the properties of a bioconjugate. The following tables summarize representative data on how PEGylation affects solubility, pharmacokinetics, and stability.

Table 1: Influence of PEGylation on Aqueous Solubility

| Compound | PEG Spacer | Solubility in Aqueous Buffer | Fold Increase in Solubility |

| Small Molecule 1 | None | 0.2 µM | - |

| Small Molecule 1 | 8% PEG-8K | 2.3 µM | 11.5 |

| Small Molecule 2 | None | <5 µg/mL | - |

| Small Molecule 2 | 5% w/v PEG3350 | ~70 µg/mL | >14 |

This table presents illustrative data on how the presence of PEG in the formulation buffer can significantly increase the aqueous solubility of poorly soluble small molecules.

Table 2: Effect of PEG Spacer Length on Pharmacokinetics of Bioconjugates

| Bioconjugate | PEG Spacer Length | Key Pharmacokinetic Parameter | Reference |

| 111In-Proticles | None | Blood concentration (1 h p.i.): 0.06 ± 0.01 % ID/g | [3] |

| 111In-PEG-proticles | Not specified | Blood concentration (1 h p.i.): 0.23 ± 0.01 % ID/g | [3] |

| ADC | < PEG8 | Increased clearance rates | [1] |

| ADC | > PEG8 | Decreased clearance rates | [1] |

| 68Ga-NOTA-RM26 | PEG2 | LogD value: -2.27 ± 0.07 | [1] |

| 68Ga-NOTA-RM26 | PEG3 | Lower liver uptake in vivo | [1] |

This table provides examples of how PEGylation and the length of the PEG spacer can influence the pharmacokinetic properties of bioconjugates, leading to longer circulation times and altered biodistribution.

Experimental Protocols

The dual reactivity of this compound allows for a two-step, orthogonal bioconjugation strategy. The following are detailed protocols for the two key ligation reactions.

Protocol for Methyltetrazine-TCO Ligation

This protocol outlines the bioorthogonal "click" reaction between a tetrazine-modified biomolecule and a trans-cyclooctene (B1233481) (TCO)-containing molecule.

Materials:

-

Tetrazine-functionalized biomolecule (e.g., antibody-Methyltetrazine-PEG4)

-

TCO-containing molecule (e.g., TCO-payload)

-

Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4

-

Anhydrous DMSO or DMF for dissolving TCO-payload if not water-soluble

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Reagent Preparation:

-

Dissolve the tetrazine-functionalized biomolecule in PBS to a final concentration of 1-10 mg/mL.

-

Dissolve the TCO-containing molecule in a compatible solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM).

-

-

Ligation Reaction:

-

Add a 1.5 to 5-fold molar excess of the TCO-containing molecule stock solution to the solution of the tetrazine-modified biomolecule.

-

Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing. The reaction can also be performed at 4°C for a longer duration (e.g., 2-4 hours).

-

-

Monitoring the Reaction (Optional):

-

The disappearance of the characteristic pink/red color of the tetrazine can be monitored spectrophotometrically (absorbance peak around 520-540 nm) to track the progress of the reaction.

-

-

Purification:

-

Purify the resulting bioconjugate from unreacted TCO-containing molecules and other small molecules using a size-exclusion chromatography (SEC) desalting column.

-

-

Characterization:

-

Characterize the final conjugate using methods such as SDS-PAGE, mass spectrometry (e.g., MALDI-TOF or ESI-MS), and HPLC to confirm conjugation and purity.[4]

-

Protocol for Oxime Ligation with this compound

This protocol describes the conjugation of this compound to an aldehyde or ketone-containing biomolecule.

Materials:

-

This compound

-

Aldehyde or ketone-functionalized biomolecule (e.g., protein with a p-acetylphenylalanine residue)

-

Reaction Buffer: 100 mM Ammonium acetate, pH 4.5

-

Aniline (B41778) catalyst stock solution (e.g., 1 M in DMSO)

-

Quenching reagent (e.g., acetone)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

Procedure:

-

Reagent Preparation:

-

Dissolve the aldehyde or ketone-functionalized biomolecule in the reaction buffer to the desired concentration.

-

Dissolve this compound in the reaction buffer or a compatible co-solvent to create a stock solution.

-

Prepare a fresh stock solution of the aniline catalyst.

-

-

Ligation Reaction:

-

Quenching the Reaction:

-

To consume any unreacted oxyamine, add an excess of a simple ketone like acetone.[5]

-

-

Purification:

-

Characterization:

-

Confirm the identity and purity of the conjugate by mass spectrometry (e.g., ESI-MS) and analytical HPLC.[4]

-

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and relationships relevant to the application of this compound.

Caption: General experimental workflow for a two-step bioconjugation using this compound.

Caption: Logical workflow of a pre-targeting strategy for ADCs using tetrazine-TCO bioorthogonal chemistry.

Conclusion

The PEG4 spacer in this compound is a critical design element that imparts highly desirable properties to the linker and its subsequent bioconjugates. By enhancing aqueous solubility, reducing steric hindrance, improving pharmacokinetic profiles, and minimizing immunogenicity, the PEG4 spacer addresses fundamental challenges in the development of next-generation therapeutics and diagnostics.[1] The detailed protocols and workflows provided in this guide offer a practical framework for researchers to harness the full potential of this versatile linker in their scientific pursuits. A thorough understanding of the role of the PEG4 spacer is essential for the rational design and successful implementation of bioconjugation strategies in the ever-evolving landscape of drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification of by-products from an orthogonal peptide ligation by oxime bonds using mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. idtdna.com [idtdna.com]

An In-depth Technical Guide on the Solubility and Stability of Methyltetrazine-PEG4-oxyamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyltetrazine-PEG4-oxyamine, a heterobifunctional linker crucial for advanced bioconjugation applications. This document outlines its solubility characteristics and stability profile, offering detailed experimental protocols for their assessment. Visual diagrams are included to illustrate key experimental workflows and potential chemical pathways.

Core Properties of this compound

This compound is a versatile molecule combining the highly efficient and bioorthogonal reactivity of a methyltetrazine moiety with the chemoselective ligation capabilities of an oxyamine group. The incorporation of a polyethylene (B3416737) glycol (PEG) spacer significantly influences its physical and chemical characteristics.

Solubility Profile

The solubility of this compound is a critical parameter for its application in diverse experimental settings, ranging from aqueous buffers for biological studies to organic solvents for synthesis and purification. The presence of the hydrophilic PEG4 spacer is a key determinant of its solubility profile.[1][2]

| Solvent Type | Solvent | Solubility | Observations |

| Aqueous | Water, PBS, Buffers | Enhanced by PEG4 spacer[1][2] | The hydrophilic nature of the PEG4 chain improves solubility in aqueous solutions, which is essential for bioconjugation reactions under physiological conditions.[1][2] |

| Polar Aprotic | DMSO, DMF | Soluble[1] | Commonly used as stock solution solvents for bioconjugation reagents. |

| Polar Protic | Methanol (MeOH) | Soluble[1] | Useful for dissolution and subsequent dilution into aqueous buffers. |

| Non-Polar Organic | Dichloromethane (DCM), Chloroform, THF | Soluble[3][4][5] | Relevant for synthesis, purification, and downstream chemical modifications. |

Stability Profile

The stability of the methyltetrazine moiety is a significant advantage over unsubstituted tetrazines, contributing to a longer shelf-life and improved performance in bioorthogonal reactions.[3][4] However, like all chemical reagents, its stability is influenced by environmental conditions.

| Condition | Parameter | Stability | Observations |

| Storage | Temperature | Recommended at -20°C[1][2][3][4][5] | Long-term storage at low temperatures is crucial to minimize degradation. |

| Desiccation | Recommended[3][4] | Protection from moisture is advised to prevent hydrolysis. | |

| pH | Acidic/Neutral/Basic | Generally stable in neutral pH (e.g., PBS pH 7.4).[1] | Tetrazine rings can be susceptible to degradation under strongly acidic or basic conditions. The exact pH stability range should be empirically determined. |

| Temperature | Elevated Temperatures | Potential for degradation. | Thermal stability is crucial for reaction setup and storage. Tetrazines can undergo thermal decomposition at high temperatures. |

| Reducing Agents | e.g., DTT, TCEP | Generally compatible.[1] | The tetrazine moiety is stable in the presence of common reducing agents used in protein chemistry. |

Experimental Protocols

The following sections provide detailed methodologies for the systematic evaluation of the solubility and stability of this compound.

Protocol for Solubility Determination

This protocol outlines a method to quantify the solubility of this compound in various solvents.

Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent.

Materials:

-

This compound

-

Solvents of interest (e.g., Water, PBS pH 7.4, DMSO, Ethanol)

-

Vortex mixer

-

Centrifuge

-

UV-Vis Spectrophotometer

-

Analytical balance

-

Micro-pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh a small amount of this compound (e.g., 5 mg) into several microcentrifuge tubes.

-

Add a defined volume of the solvent of interest (e.g., 100 µL) to each tube.

-

Vortex the tubes vigorously for 2 minutes to facilitate dissolution.

-

Incubate the tubes at a controlled temperature (e.g., 25°C) for 24 hours with intermittent shaking to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet any undissolved solid.

-

-

Quantification of Dissolved Solute:

-

Carefully collect a known volume of the supernatant without disturbing the pellet.

-

Prepare a series of dilutions of the supernatant in the same solvent.

-

Measure the absorbance of the dilutions at the characteristic wavelength for the methyltetrazine chromophore (typically around 520-540 nm).

-

Prepare a standard curve using known concentrations of this compound in the same solvent.

-

Calculate the concentration of the saturated solution based on the standard curve.

-

-

Data Reporting:

-

Express the solubility in units of mg/mL or mmol/L.

-

Protocol for Stability Assessment Using HPLC

This protocol describes a High-Performance Liquid Chromatography (HPLC) based method to evaluate the stability of this compound under different conditions.

Objective: To monitor the degradation of this compound over time at various pH values and temperatures.

Materials:

-

This compound

-

Buffers of different pH values (e.g., pH 4, 7.4, 9)

-

Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Dilute the stock solution to a final concentration (e.g., 1 mg/mL) in the different pH buffers.

-

-

Incubation:

-

Aliquot the solutions into separate vials for each time point and temperature condition.

-

Incubate the vials at the specified temperatures.

-

-

HPLC Analysis:

-

At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

-

Inject the aliquot into the HPLC system.

-

Use a suitable gradient of water/ACN with 0.1% TFA to separate the intact compound from its degradation products.

-

Monitor the elution profile at the absorbance maximum of the methyltetrazine.

-

-

Data Analysis:

-

Integrate the peak area of the intact this compound at each time point.

-

Calculate the percentage of the remaining intact compound relative to the initial time point (t=0).

-

Plot the percentage of the remaining compound against time to determine the degradation kinetics and half-life under each condition.

-

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the characterization and reactivity of this compound.

Caption: Workflow for determining solubility and stability.

Caption: Reactivity and potential degradation pathways.

References

- 1. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. labinsights.nl [labinsights.nl]

An In-depth Technical Guide to Methyltetrazine-PEG4-oxyamine: Properties, Specifications, and Applications

For researchers, scientists, and drug development professionals, Methyltetrazine-PEG4-oxyamine is a key heterobifunctional linker that facilitates the precise and efficient conjugation of biomolecules. This guide provides a comprehensive overview of its properties, specifications, and applications, with a focus on its role in bioconjugation and the development of targeted therapeutics and diagnostics.

Core Properties and Specifications

This compound is a versatile molecule composed of three key components: a highly reactive methyltetrazine moiety, a hydrophilic four-unit polyethylene (B3416737) glycol (PEG4) spacer, and a terminal oxyamine group.[1] This unique structure enables a two-step bioconjugation strategy, leveraging the power of bioorthogonal "click chemistry".[2]

The methyltetrazine group participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with strained alkenes, such as trans-cyclooctene (B1233481) (TCO).[3][4][5] This reaction is a cornerstone of bioorthogonal chemistry, allowing for efficient conjugation in complex biological environments without interfering with native biochemical processes.[2][3] The PEG4 spacer enhances the water solubility of the linker and the resulting conjugate, reduces aggregation, and minimizes steric hindrance.[1][2][3] The oxyamine group reacts specifically with aldehydes and ketones to form stable oxime bonds.[1]

Quantitative data for this compound are summarized in the following tables for easy comparison.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C23H35N7O7 | [6] |

| Molecular Weight | 521.58 g/mol | [6] |

| Appearance | Red oil | [3] |

| Solubility | Soluble in MeOH, DMF, and DMSO | [3] |

Table 2: Specifications

| Specification | Value | Source |

| Purity | >95% (HPLC) | [3] |

| Storage Conditions | -20°C, Desiccate | [3][7] |

| Shipping Conditions | Ambient temperature | [7] |

Reaction Mechanism and Experimental Workflow

The primary application of this compound lies in its ability to link two molecules through a sequential, two-step process. First, the oxyamine group is reacted with an aldehyde or ketone-containing molecule. Subsequently, the tetrazine moiety is available for a rapid bioorthogonal reaction with a TCO-modified molecule.

A typical experimental workflow for utilizing this compound in a bioconjugation experiment involves the initial modification of a biomolecule, followed by the bioorthogonal ligation step.

Detailed Experimental Protocol: General Guideline for Protein Modification

The following provides a general protocol for the conjugation of this compound to a protein containing an aldehyde or ketone group, followed by conjugation to a TCO-modified molecule. Note that optimal conditions (e.g., molar excess, reaction time, temperature) may vary depending on the specific biomolecules and should be determined empirically.

Materials:

-

Protein containing an aldehyde or ketone group in an appropriate buffer (e.g., PBS, pH 6.0-7.0).

-

This compound, dissolved in a compatible organic solvent (e.g., DMSO or DMF).

-

TCO-modified molecule of interest.

-

Quenching reagent (e.g., hydroxylamine).

-

Purification system (e.g., size-exclusion chromatography, dialysis).

Procedure:

-

Protein Preparation: Ensure the protein solution is free of any primary amines if they can interfere with other planned reactions. The buffer should be optimized for oxime ligation, typically slightly acidic to neutral pH.

-

Modification with this compound:

-

Add a 10-20 fold molar excess of this compound to the protein solution.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Purification of the Tetrazine-Modified Protein:

-

Remove excess, unreacted this compound using a desalting column, dialysis, or size-exclusion chromatography.

-

-

Bioorthogonal Conjugation with TCO-modified Molecule:

-

Add the TCO-modified molecule to the purified tetrazine-modified protein. A 1.5 to 5-fold molar excess of the TCO-reagent is typically used.

-

The reaction is generally very fast and can be complete in under 30 minutes at room temperature.[8]

-

-

Purification of the Final Conjugate:

-

Purify the final conjugate using an appropriate chromatographic technique to remove any unreacted TCO-molecule and other byproducts.

-

-

Characterization:

-

Confirm the successful conjugation and purity of the final product using techniques such as SDS-PAGE, mass spectrometry, and functional assays.

-

Applications in Research and Drug Development

The unique properties of this compound make it an invaluable tool in a variety of applications:

-

Antibody-Drug Conjugates (ADCs): This linker enables the site-specific conjugation of cytotoxic drugs to antibodies, creating highly targeted cancer therapies.[2]

-

Pre-targeted Imaging and Therapy: In this two-step in vivo approach, a tetrazine-modified antibody is first administered and allowed to accumulate at the target site. Subsequently, a TCO-labeled imaging agent or therapeutic is administered, which rapidly localizes to the target via the bioorthogonal reaction.[2]

-

Development of Molecular Probes: It is useful in the design of dual-functional probes for various imaging and diagnostic applications.[1]

-

Functionalization of Nanoparticles: The linker can be used to modify the surface of nanoparticles, allowing for the attachment of targeting ligands, imaging agents, or therapeutic payloads.[2]

-

Material Science: this compound is suitable for modifying surfaces and creating functional polymers.[1]

References

- 1. This compound | AxisPharm [axispharm.com]

- 2. benchchem.com [benchchem.com]

- 3. conju-probe.com [conju-probe.com]

- 4. benchchem.com [benchchem.com]

- 5. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]

- 6. precisepeg.com [precisepeg.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. medium.com [medium.com]

The Ultimate Guide to Bioorthogonal Chemistry with Tetrazines: A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction to Bioorthogonal Chemistry and the Rise of Tetrazines

Bioorthogonal chemistry encompasses a class of chemical reactions that can proceed within living systems without interfering with native biochemical processes. Coined by Carolyn R. Bertozzi, this field has transformed our ability to study and manipulate biomolecules in their natural environments. The core principle lies in the high selectivity and biocompatibility of the reacting partners, which are designed to be abiotic and therefore do not cross-react with endogenous functional groups. Among the arsenal (B13267) of bioorthogonal reactions, the tetrazine ligation, an inverse-electron-demand Diels-Alder (IEDDA) reaction, has emerged as a particularly powerful and versatile tool for researchers, scientists, and drug development professionals.

The tetrazine ligation's popularity stems from its exceptionally fast and tunable reaction kinetics, the existence of high-quality fluorogenic probes, and its high selectivity. This reaction's speed is orders of magnitude faster than many other bioorthogonal reactions, enabling efficient labeling even at the low concentrations typically found in vivo. These favorable characteristics have made tetrazine bioorthogonal chemistry an indispensable tool for a wide range of applications, including live-cell imaging, in vivo imaging, pretargeted therapy, and controlled drug release.

Core Reaction Mechanism and Kinetics

The foundation of tetrazine bioorthogonal chemistry is the inverse-electron-demand Diels-Alder (IEDDA) reaction. This [4+2] cycloaddition is exceptionally rapid and selective due to the unique electronic properties of the reactants. The electron-deficient 1,2,4,5-tetrazine (B1199680) acts as the diene, while a strained, electron-rich dienophile, most commonly a trans-cyclooctene (B1233481) (TCO), serves as the dienophile. The reaction proceeds through an initial cycloaddition, forming a highly unstable intermediate, which then rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating dinitrogen (N₂) gas as the sole byproduct. The final product is a stable dihydropyridazine.

The kinetics of the tetrazine-TCO ligation are highly tunable and depend on the electronic properties of both the tetrazine and the dienophile. Electron-withdrawing groups on the tetrazine ring lower its Lowest Unoccupied Molecular Orbital (LUMO) energy, accelerating the reaction. Conversely, electron-donating groups on the dienophile raise its Highest Occupied Molecular Orbital (HOMO) energy, which also increases the reaction rate.

Quantitative Data: Reaction Kinetics and Stability

The performance of a bioorthogonal reaction is critically dependent on its second-order rate constant (k₂) and the stability of the reactants in a biological medium. The following tables summarize kinetic data for various tetrazine-dienophile pairs and the stability of different tetrazine derivatives.

Table 1: Second-Order Rate Constants (k₂) for Tetrazine Ligations

| Tetrazine Derivative | Dienophile | Solvent | k₂ (M⁻¹s⁻¹) |

| 3-phenyl-1,2,4,5-tetrazine (H-Tz) | TCO | PBS | ~2,000 - 30,000 |

| 3-(p-aminophenyl)-6-methyl-Tz | TCO | PBS | ~3,300 |

| 3,6-di-(2-pyridyl)-s-tetrazine (DP-Tz) | TCO | 9:1 Methanol/Water | 2,000 (±400) |

| 3,6-di-(2-pyridyl)-s-tetrazine (DP-Tz) | Bicyclononyne (BCN) | Methanol | 118 |

| 3,6-diphenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | Methanol | 3.6 |

| 3-(p-methoxyphenyl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | Methanol | 2.3 |

| 3-(p-aminophenyl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | Methanol | 0.58 |

| 3,6-bis(pyridyl)-tetrazine | TCO | DPBS, 37 °C | >39,000 |

| H-phenyl-tetrazine | TCO | DPBS, 37 °C | >39,000 |

| Methyl-substituted tetrazines | TCO | Not Specified | ~1000 |

| Hydrogen-substituted tetrazines | TCO | Not Specified | up to 30,000 |

| Dipyridal tetrazine | TCO | Not Specified | 2000 (±400) |

Note: This table provides a summary of approximate values from various sources. Actual rates will depend on specific experimental conditions such as pH, temperature, and the specific isomers of the reactants.

Table 2: Stability of Tetrazine Derivatives in Biological Media

| Tetrazine Derivative | Conditions | Half-life (t₁/₂) or % Remaining |

| Unconjugated s-tetrazine, phenyl s-tetrazine | Fetal Bovine Serum (FBS), 37 °C | 40% intact after 10 h |

| Conjugated s-tetrazines | Fetal Bovine Serum (FBS) | 100% remaining intact up to 4 h |

| Conjugated s-tetrazines | Fetal Bovine Serum (FBS), 20 °C | 15% decomposition after 15 h |

| Conjugated s-tetrazines | Phosphate Buffered Saline (PBS) | Half-lives of up to 9 h |

| Dipyridyl-s-tetrazines and pyrimidyl-substituted tetrazines | 1:9 DMSO/PBS, 37 °C | 60-85% degraded after 12 h |

| Pyridyl tetrazines and phenyl tetrazines (more electron-rich) | 1:9 DMSO/PBS, 37 °C | at least 75% remaining after 12 h |

Note: The stability of tetrazines is a critical parameter for in vivo applications and can be influenced by the substituents on the tetrazine ring and the biological medium.

Key Applications in Research and Drug Development

The unique properties of the tetrazine ligation have led to its widespread adoption in various biomedical research areas.

-

In Vivo Imaging: Tetrazine bioorthogonal chemistry is extensively used for in vivo imaging applications. This often involves a pretargeting strategy where a biomolecule, such as an antibody conjugated to a TCO, is administered first. After it has accumulated at the target site and the excess has cleared from circulation, a small, rapidly clearing imaging agent (e.g., a PET isotope or a fluorophore) attached to a tetrazine is administered. This agent then rapidly "clicks" onto the pre-accumulated TCO-antibody conjugate, leading to a high signal-to-background ratio.

-

Drug Delivery and Controlled Release: Tetrazine chemistry enables the development of sophisticated drug delivery systems. One prominent strategy is the "click-to-release" system, where a drug is caged with a TCO moiety. Upon administration of a tetrazine, the IEDDA reaction occurs, triggering a subsequent elimination reaction that releases the active drug at the desired site. This approach allows for precise spatiotemporal control over drug activation, minimizing off-target toxicity.

-

Live-Cell Imaging: The fast kinetics and fluorogenic nature of some tetrazine probes make them ideal for no-wash live-cell imaging. In this approach, a tetrazine conjugated to a fluorophore is designed to be in a quenched (non-fluorescent) state. Upon reaction with a TCO-labeled biomolecule of interest within a living cell, a conformational or electronic change occurs, leading to a significant increase in fluorescence. This "turn-on" mechanism allows for the visualization of specific molecules without the need for washing away unreacted probes, which is crucial for studying dynamic cellular processes.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the logical relationships and workflows described, the following diagrams were created using the DOT language.

Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a TCO.

Caption: Workflow for in vivo pretargeted imaging using tetrazine-TCO ligation.

Caption: The "click-to-release" mechanism for controlled drug activation.

Detailed Experimental Protocols

Reproducible and comparable data are essential for the rational selection and application of tetrazine-based bioorthogonal chemistry. Below are detailed methodologies for key experiments.

Protocol 1: General Protein Labeling with Tetrazine-NHS Ester

This protocol describes the labeling of a protein with a tetrazine moiety using an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine (B10760008) residues).

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

Tetrazine-PEG-NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

1 M Sodium Bicarbonate (NaHCO₃)

-

Spin desalting columns

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in PBS at a concentration of 1-10 mg/mL.

-

If the protein buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS using a spin desalting column.

-

-

Tetrazine-NHS Ester Stock Solution:

-

Immediately before use, dissolve the Tetrazine-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

-

Labeling Reaction:

-

To 100 µg of the protein solution, add 5 µL of 1 M NaHCO₃.

-

Add a 10-20 fold molar excess of the Tetrazine-NHS ester stock solution to the protein solution.

-

Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.

-

-

Purification:

-

Remove the excess, unreacted Tetrazine-NHS ester using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).

-

-

Characterization:

-

Determine the degree of labeling (DOL) by mass spectrometry (MALDI-TOF or ESI-MS) by comparing the mass of the labeled and unlabeled protein. The tetrazine-labeled protein is now ready for ligation with a TCO-functionalized molecule.

-

Protocol 2: Live-Cell Imaging using a Pretargeting Strategy

This protocol describes a two-step approach for imaging a specific cellular target using a TCO-labeled antibody and a tetrazine-fluorophore.

Materials:

-

Cells expressing the target of interest

-

TCO-labeled antibody specific for the target

-

Tetrazine-fluorophore probe

-

Live-cell imaging medium (e.g., DMEM without phenol (B47542) red)

-

Phosphate Buffered Saline (PBS)

-

Fluorescence microscope

Procedure:

-

Pre-targeting:

-

Incubate the cells with the TCO-labeled antibody in live-cell imaging medium at a suitable concentration (e.g., 10-100 nM) for 30-60 minutes at 37°C. This allows the antibody to bind to its target.

-

-

Washing:

-

Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove unbound antibody.

-

-

Ligation and Imaging:

-

Prepare the tetrazine-fluorophore staining solution in imaging medium at a final concentration of 1-5 µM.

-

Add the staining solution to the cells.

-

Incubate for 10-30 minutes at 37°C, protected from light.

-

For fluorogenic probes, a washing step may not be necessary. For non-fluorogenic probes, wash the cells two to three times with warm PBS or culture medium to remove unbound tetrazine-dye and reduce background fluorescence.

-

-

Imaging and Analysis:

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

-

Protocol 3: Determination of Second-Order Rate Constants using Stopped-Flow UV-Vis Spectrophotometry

This method is used to measure the rapid kinetics of the tetrazine-TCO ligation.

Materials:

-

Tetrazine derivative

-

TCO derivative

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Anhydrous DMSO or DMF

-

Stopped-flow spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the tetrazine derivative (e.g., 1 mM in DMSO).

-

Prepare a stock solution of the TCO derivative (e.g., 20 mM in DMSO).

-

On the day of the experiment, dilute the stock solutions in the reaction buffer to the desired final concentrations. The TCO concentration should be in pseudo-first-order excess (at least 10-fold higher than the tetrazine concentration).

-

-

Stopped-Flow Measurement:

-

Equilibrate the stopped-flow instrument to the desired temperature (e.g., 37°C).

-

Load the tetrazine and TCO solutions into separate syringes of the instrument.

-

Rapidly mix the two solutions and monitor the decrease in the characteristic absorbance of the tetrazine (typically between 510-540 nm) over time.

-

Record the absorbance decay trace.

-

-

Data Analysis:

-

Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs).

-

The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO derivative in excess: k₂ = k_obs / [TCO].

-

Conclusion

Tetrazine bioorthogonal chemistry, centered around the inverse-electron-demand Diels-Alder reaction, stands as a powerful and versatile tool for chemical biology and drug development. Its exceptionally fast kinetics, high specificity, and ability to proceed under mild, physiological conditions make it ideal for a wide range of applications where precision and efficiency are paramount. By understanding the core principles, quantitative parameters, and experimental protocols outlined in this guide, researchers, scientists, and drug development professionals can effectively harness the potential of tetrazine ligation to advance their research and therapeutic strategies. The continued development of novel tetrazine and dienophile derivatives promises to further expand the capabilities and applications of this remarkable bioorthogonal reaction.

key features of Methyltetrazine-PEG4-oxyamine linker

An In-depth Technical Guide to the Methyltetrazine-PEG4-Oxyamine Linker

Abstract

The this compound linker is a heterobifunctional chemical tool essential for advanced bioconjugation, particularly in the fields of drug delivery, medical imaging, and diagnostics.[1][2] It incorporates three key functional moieties: a methyltetrazine group for exceptionally fast, bioorthogonal click chemistry; a terminal oxyamine group for stable conjugation to carbonyls; and a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer.[2][3] This guide provides a comprehensive overview of the linker's core features, chemical properties, reaction mechanisms, and detailed experimental protocols for its application.

Core Components and Their Functions

The linker's utility is derived from its three distinct components, each serving a specific purpose in the construction of complex bioconjugates.

-

Methyltetrazine Group : This moiety is responsible for one of the fastest bioorthogonal reactions currently available—the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][4] It reacts with high specificity and unprecedented kinetics with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO).[1][5] This reaction is highly chemoselective, meaning it does not interfere with other functional groups found in complex biological systems.[1][4] The presence of the methyl group provides additional stability to the tetrazine ring compared to unsubstituted tetrazines.[6][7]

-

PEG4 Spacer : The polyethylene glycol (PEG) spacer consists of four repeating ethylene (B1197577) oxide units. This spacer is critical for improving the overall properties of the linker and the resulting conjugate. Its primary role is to increase hydrophilicity, which enhances solubility in aqueous buffers and helps prevent aggregation of the conjugated biomolecules.[1][4][8] Furthermore, the flexible PEG chain provides steric hindrance, which can minimize non-specific interactions and provide adequate separation between the conjugated molecules.[2][8]

-

Oxyamine Group : The terminal oxyamine group (-ONH₂) provides a second, orthogonal conjugation handle. It reacts chemoselectively with molecules containing aldehyde or ketone functional groups to form a stable oxime bond.[2][9] This reaction is highly efficient and can be performed under mild physiological conditions, making it another valuable tool for bioorthogonal chemistry.[9][10]

Caption: Core components of the this compound linker.

Physicochemical and Kinetic Properties

The linker's physical characteristics and reaction kinetics are central to its effective use in experimental design.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂₃H₃₆ClN₇O₇ or C₂₃H₃₅N₇O₇ | [1][11] |

| Molecular Weight | ~558.03 g/mol (HCl salt) or ~521.58 g/mol | [1][3][11] |

| Purity | >95% | [1][3] |

| Appearance | Red oil | [1][4] |

| Solubility | DMSO, DMF, Methanol, Water, DCM | [1][6] |

| Storage Conditions | -20 °C | [1] |

Table 2: Reaction Kinetics and Monitoring

| Reaction | Partner | Second-Order Rate Constant (k₂) | Wavelength for Monitoring | Source(s) |

| Tetrazine Ligation | trans-cyclooctene (TCO) | 2000 to 1 x 10⁶ M⁻¹s⁻¹ | Disappearance of Tetrazine absorbance (510-550 nm) | [12][13] |

| Oxime Ligation | Aldehydes / Ketones | Varies (pH-dependent) | N/A (typically monitored by MS or HPLC) | [9][14] |

Reaction Mechanisms and Workflows

The heterobifunctional nature of the linker allows for two independent, sequential conjugation steps. This enables the modular assembly of complex bioconjugates, such as antibody-drug conjugates (ADCs) or targeted imaging agents.

-

Oxime Ligation : The oxyamine group undergoes a condensation reaction with a carbonyl group (aldehyde or ketone). The reaction proceeds via a nucleophilic attack of the oxyamine nitrogen on the carbonyl carbon, followed by dehydration to form a stable C=N-O bond (oxime).[9] This step is often used to attach the linker to a payload, such as a small molecule drug or a fluorescent dye that has been functionalized with an aldehyde.

-

Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition : The methyltetrazine ring acts as an electron-deficient diene that rapidly reacts with an electron-rich, strained dienophile like TCO.[5][15] The reaction proceeds through a [4+2] cycloaddition, followed by an irreversible retro-Diels-Alder reaction that releases nitrogen gas (N₂), driving the reaction to completion.[5][15][16] This step is typically used to attach the linker-payload construct to a larger biomolecule, like an antibody.

Caption: Two-step orthogonal reaction workflow for the linker.

Key Applications

The unique properties of the this compound linker make it suitable for a wide range of advanced applications.

-

Antibody-Drug Conjugates (ADCs) : The linker facilitates a modular approach to ADC development. The cytotoxic drug can first be attached via the oxyamine, and the resulting construct can then be precisely conjugated to a TCO-modified antibody.[17]

-

Pre-targeted Imaging and Therapy : This strategy improves the therapeutic index of drugs or radiotracers.[17] First, a TCO-modified antibody is administered and allowed to accumulate at the target site (e.g., a tumor). Subsequently, the tetrazine-linked payload is administered, which rapidly "clicks" to the antibody at the target, minimizing systemic exposure.[1][17]

-

Live-Cell Imaging and Labeling : The fast kinetics and biocompatibility of the tetrazine-TCO reaction are ideal for labeling biomolecules on the surface of or inside living cells with minimal perturbation.[1][18]

-

Material Science and Surface Modification : The linker can be used to functionalize surfaces or nanoparticles, allowing for the subsequent attachment of TCO-modified biomolecules for diagnostic or therapeutic purposes.[2][17]

Caption: Logical workflow for a pre-targeted in vivo therapy application.

Experimental Protocols

The following are generalized protocols for using this compound in a two-step conjugation to create an antibody-drug conjugate. Optimization is required for specific biomolecules and payloads.

Protocol 1: Conjugation of Linker to an Aldehyde-Modified Payload (Oxime Ligation)

Objective: To attach the this compound linker to a payload containing an aldehyde or ketone.

Materials:

-

Aldehyde-functionalized payload

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH ~4.5-5.5 (Oxime ligation is often more efficient at slightly acidic pH).

-

Purification system (e.g., RP-HPLC)

Methodology:

-

Dissolve the aldehyde-functionalized payload in a minimal amount of anhydrous DMSO.

-

Dissolve a 1.5 to 5-fold molar excess of this compound in the Reaction Buffer.

-

Add the dissolved payload to the linker solution. If solubility is an issue, the final concentration of organic solvent should be kept below 20%.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

Monitor the reaction progress by LC-MS or RP-HPLC until the payload starting material is consumed.

-

Purify the resulting Tetrazine-PEG4-Payload conjugate using an appropriate method, such as RP-HPLC, to remove unreacted linker.

-

Lyophilize the purified product and store at -20°C.

Protocol 2: Conjugation of Tetrazine-Payload to a TCO-Antibody (IEDDA)

Objective: To conjugate the purified Tetrazine-PEG4-Payload to a TCO-functionalized antibody.

Materials:

-

TCO-functionalized antibody (prepared separately)

-

Purified Tetrazine-PEG4-Payload

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.[12]

-

Purification system: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassettes.[17]

Methodology:

-

Prepare the TCO-antibody in the Reaction Buffer at a concentration of 2-10 mg/mL.[17]

-

Dissolve the purified Tetrazine-PEG4-Payload in a small amount of DMSO and dilute into the Reaction Buffer.

-

Add a 3 to 10-fold molar excess of the Tetrazine-PEG4-Payload to the antibody solution. The optimal ratio should be determined empirically to achieve the desired drug-to-antibody ratio (DAR).

-

Incubate the reaction for 30-60 minutes at room temperature.[12] The reaction is extremely fast and is often complete within this timeframe.

-

The reaction can be monitored by following the disappearance of the tetrazine's pink/red color or its absorbance peak around 520 nm.[5][12]

-

Remove the excess, unreacted Tetrazine-PEG4-Payload using SEC or dialysis against PBS.[17]

-

Characterize the final ADC conjugate. Determine the protein concentration (e.g., via BCA assay) and analyze the product by SDS-PAGE (which should show a molecular weight shift) and Hydrophobic Interaction Chromatography (HIC) to determine the DAR. Store the final conjugate as appropriate for the specific antibody.

References

- 1. This compound | Tetrazine reagents- Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. This compound | AxisPharm [axispharm.com]

- 3. This compound - Creative Biolabs [creative-biolabs.com]

- 4. Methyltetrazine-PEG4-amine. HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. benchchem.com [benchchem.com]

- 6. Methyltetrazine-PEG4-acid, 1802907-91-0 | BroadPharm [broadpharm.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. precisepeg.com [precisepeg.com]

- 12. broadpharm.com [broadpharm.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 17. benchchem.com [benchchem.com]

- 18. Tetrazine Linker - Click Chemistry Tools -Tetrazine PEG linker | AxisPharm [axispharm.com]

Methodological & Application

Application Notes and Protocols for Methyltetrazine-PEG4-oxyamine Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Methyltetrazine-PEG4-oxyamine, a heterobifunctional linker designed for advanced bioconjugation applications. This reagent enables a powerful two-step sequential or one-pot orthogonal conjugation strategy, leveraging the efficiencies of oxime ligation and the unparalleled speed of inverse-electron-demand Diels-Alder (iEDDA) click chemistry.

Introduction

This compound is a versatile tool in chemical biology and drug development, featuring two distinct reactive moieties connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][2][3][4] This structure allows for the precise and efficient coupling of two different molecules. The key features include:

-

Oxyamine Group: This functional group reacts specifically with aldehydes and ketones to form a stable oxime bond.[1][4] This reaction is highly chemoselective and can be performed under mild acidic to neutral conditions.

-

Methyltetrazine Moiety: This group participates in an extremely rapid and bioorthogonal iEDDA reaction with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO).[2][3] This "click chemistry" reaction is known for its exceptional kinetics and specificity, proceeding efficiently in complex biological media without the need for a catalyst.[2][5]

-

PEG4 Spacer: The four-unit polyethylene glycol linker enhances the aqueous solubility of the molecule and the resulting conjugate, reduces steric hindrance, and can minimize non-specific binding.[1][2][3][4]

This dual functionality makes this compound an ideal candidate for constructing complex bioconjugates, such as antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized nanoparticles.[1][2]

Physicochemical and Reaction Properties

A summary of the key properties of this compound and the associated conjugation reactions is provided below.

| Property | Value | Reference(s) |

| Chemical Formula | C23H36ClN7O7 | [3] |

| Molecular Weight | 558.03 g/mol | [3] |

| Purity | >95% | [3] |

| Physical Form | Red oil | [3] |

| Solubility | Soluble in MeOH, DMF, and DMSO | [3] |

| Storage Conditions | -20°C | [3][4] |

Reaction Kinetics and Stability

The bioconjugation reactions involving this compound are characterized by their efficiency and the stability of the resulting linkages.

| Reaction | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features | Reference(s) |

| Methyltetrazine + trans-cyclooctene (TCO) (iEDDA) | Up to 10⁷ | Extremely fast kinetics, bioorthogonal, catalyst-free, proceeds in aqueous media at room temperature. The reaction is irreversible with the release of N₂ gas. | [2] |

| Oxyamine + Aldehyde/Ketone (Oxime Ligation) | 10¹ - 10³ (with aniline (B41778) catalysis) | Highly chemoselective, forms a stable oxime bond. The reaction rate is pH-dependent and can be significantly accelerated by nucleophilic catalysts like aniline. |

The stability of the formed covalent bonds is critical for the performance of the bioconjugate, particularly for in vivo applications.

| Linkage | Stability | Reference(s) |

| Dihydropyridazine (from Tetrazine-TCO ligation) | Highly stable under physiological conditions. The reaction is irreversible. | [2] |

| Oxime | Significantly more stable to hydrolysis than corresponding hydrazones, especially at neutral and physiological pH. Considered effectively irreversible under these conditions. |

Experimental Protocols

The following are detailed protocols for a two-step bioconjugation strategy using this compound. This strategy involves first conjugating the oxyamine moiety to an aldehyde or ketone-containing biomolecule, followed by the reaction of the methyltetrazine group with a TCO-functionalized molecule.

Protocol 1: Modification of an Aldehyde-Containing Protein with this compound

This protocol describes the first step of the conjugation, where the oxyamine group of the linker reacts with an aldehyde group on a protein.

Materials:

-

Aldehyde-containing protein in a suitable buffer (e.g., PBS, pH 6.5-7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Aniline solution (optional, as a catalyst)

-

Reaction Buffer: 100 mM phosphate (B84403) buffer or acetate (B1210297) buffer, pH adjusted as needed.

-

Quenching solution (e.g., acetone (B3395972) or a solution of an aldehyde-containing compound)

-

Purification column (e.g., size-exclusion chromatography (SEC) or dialysis cassette)

Procedure:

-

Protein Preparation:

-

If necessary, exchange the protein into the desired Reaction Buffer using a desalting column or dialysis to remove any interfering substances.

-

Adjust the protein concentration to 1-10 mg/mL.

-

-

Reagent Preparation:

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the protein solution to achieve the desired molar excess (typically a 10-50 fold molar excess over the protein).

-

Optional: For reactions at or near neutral pH, aniline can be added as a catalyst to a final concentration of 10-100 mM to increase the reaction rate.

-

Incubate the reaction mixture for 2-12 hours at room temperature or 37°C with gentle mixing. The optimal reaction time should be determined empirically.

-

-

Quenching the Reaction (Optional):

-

To consume any unreacted oxyamine groups, a quenching solution can be added. However, purification is generally sufficient.

-

-

Purification:

-

Remove the excess, unreacted this compound and byproducts using a desalting column, SEC, or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

-

-

Characterization:

-

Confirm the successful conjugation and determine the degree of labeling (DOL) using techniques such as UV-Vis spectroscopy (measuring the tetrazine absorbance around 520 nm), mass spectrometry (MALDI-TOF or ESI-MS), or HPLC analysis.

-

Protocol 2: Tetrazine Ligation of the Modified Protein with a TCO-Containing Molecule

This protocol outlines the second step, where the tetrazine-modified protein is conjugated to a molecule containing a trans-cyclooctene (TCO) group.

Materials:

-

Tetrazine-modified protein from Protocol 1 in a suitable buffer (e.g., PBS, pH 7.4)

-

TCO-functionalized molecule (e.g., a fluorescent dye, drug, or biotin)

-

Anhydrous DMSO or DMF

-

Purification column (e.g., SEC or dialysis cassette)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the TCO-functionalized molecule in a compatible solvent like DMSO or DMF.

-

-

Click Reaction:

-

Add the TCO-functionalized molecule stock solution to the purified tetrazine-modified protein solution. A 1.5 to 5-fold molar excess of the TCO-reagent over the tetrazine is typically used to ensure complete reaction.

-

Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is generally very fast.

-

-

Monitoring the Reaction (Optional):

-

The progress of the tetrazine ligation can be monitored by the disappearance of the characteristic pink/red color of the tetrazine or by measuring the decrease in absorbance at ~520 nm.[2]

-

-

Purification:

-

If necessary, purify the final conjugate to remove any excess TCO-reagent using an appropriate method based on the properties of the conjugate (e.g., SEC or dialysis).

-

-

Final Characterization:

-

Characterize the final bioconjugate using methods such as SDS-PAGE (which should show a mobility shift), mass spectrometry, and HPLC to confirm the successful conjugation and purity of the product.

-

Visualizations

Reaction Mechanism

The dual functionality of this compound allows for a two-step conjugation process. The first step is an oxime ligation, followed by a bioorthogonal tetrazine-TCO iEDDA reaction.